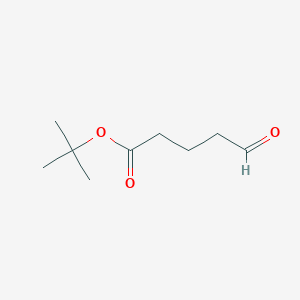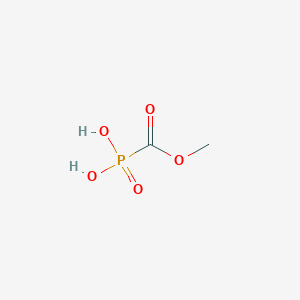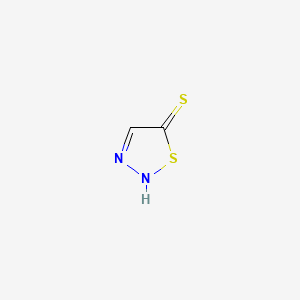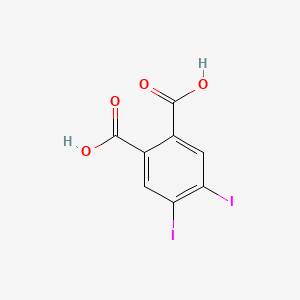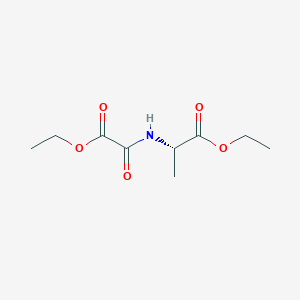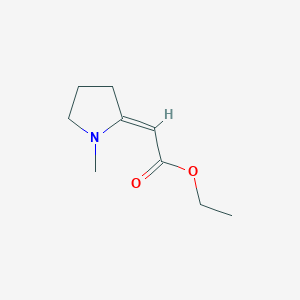
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate
概要
説明
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, like other esters, is formed by the reaction of an acid with an alcohol.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate can be synthesized through the esterification reaction between acetic acid and ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants to promote the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous process involving the reaction of ethanol and acetic acid. The process may involve the use of catalysts to enhance the reaction rate and yield . Advanced extraction processes and reactive distillation techniques are often employed to optimize the production and purification of the ester .
化学反応の分析
Types of Reactions
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce acetic acid and ethanol in the presence of an acid or base catalyst.
Reduction: The ester can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Trans-esterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Trans-esterification: Alcohols and acid or base catalysts.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Reduction: Corresponding alcohols or aldehydes.
Trans-esterification: Different esters depending on the alcohol used.
科学的研究の応用
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate has various applications in scientific research:
作用機序
The mechanism by which ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester can undergo hydrolysis to release acetic acid and ethanol, which can then participate in various biochemical pathways . The compound’s ability to act as a solvent also plays a role in its mechanism of action, facilitating the dissolution and transport of other molecules .
類似化合物との比較
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share similar chemical properties, this compound is unique due to its specific molecular structure and the presence of the pyrrolidine ring, which imparts distinct chemical and physical properties .
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
This compound stands out due to its unique structure, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
ethyl (2Z)-2-(1-methylpyrrolidin-2-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-12-9(11)7-8-5-4-6-10(8)2/h7H,3-6H2,1-2H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHAPDFFWOZVTP-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472630 | |
| Record name | Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78167-64-3 | |
| Record name | Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B1624746.png)
